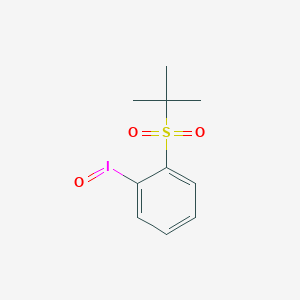

1-(tert-Butylsulfonyl)-2-iodosylbenzene

Description

Properties

Molecular Formula |

C10H13IO3S |

|---|---|

Molecular Weight |

340.18 g/mol |

IUPAC Name |

1-tert-butylsulfonyl-2-iodosylbenzene |

InChI |

InChI=1S/C10H13IO3S/c1-10(2,3)15(13,14)9-7-5-4-6-8(9)11-12/h4-7H,1-3H3 |

InChI Key |

XWEUSGHBSSSDCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=CC=C1I=O |

Origin of Product |

United States |

Preparation Methods

Classical Oxidation of 2-(tert-Butylsulfonyl)iodobenzene

One of the principal synthetic routes involves the oxidation of 2-(tert-butylsulfonyl)iodobenzene. This precursor is oxidized to the iodosyl derivative using strong oxidants such as hydrogen peroxide or peracetic acid under controlled conditions.

- Starting Material : 2-(tert-butylsulfonyl)iodobenzene

- Oxidants Used : Hydrogen peroxide (H2O2), peracetic acid (CH3CO3H), or sodium hypochlorite (NaOCl)

- Solvent : Often acetic acid or aqueous-organic mixtures

- Conditions : Typically room temperature to mild heating over several hours (12–24 h)

- Outcome : Formation of 1-(tert-butylsulfonyl)-2-iodosylbenzene as a white solid

This method was adapted from procedures originally described by Macikenas et al. and further modified from Organic Syntheses protocols. For example, Macikenas’s method used a higher H2O2 to iodobenzene ratio (up to 25:1) to improve yield and reactivity, although this increased the risk of reaction mixture instability.

Directed ortho-Lithiation Followed by Iodination and Oxidation

An alternative preparative strategy involves:

- Directed ortho-lithiation of a tert-butylsulfonyl-substituted aryl sulfone

- Subsequent electrophilic iodination with iodine (I2)

- Final oxidation of the iodinated intermediate to the iodosyl derivative

This multi-step approach was detailed in studies synthesizing related iodylarenes, where tert-butylsulfonyl groups direct lithiation ortho to the sulfonyl substituent, enabling regioselective functionalization.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Ortho-lithiation | n-Butyllithium (n-BuLi), low temperature (–78 °C) | Lithiation of sulfone-substituted aromatic ring |

| 2. Iodination | Iodine in THF | Electrophilic substitution to introduce iodine |

| 3. Oxidation | Acetic anhydride + H2O2 or NaOCl bleach | Conversion of iodine to iodosyl functionality |

This method allows for the preparation of regioisomerically pure iodosyl compounds with high yields (up to 66%).

Reaction of Iodosobenzene with tert-Butylsulfonic Acid and Oxidants

Another reported synthesis involves the direct reaction of iodosobenzene with tert-butylsulfonic acid in the presence of oxidizing agents such as hydrogen peroxide. This method introduces the tert-butylsulfonyl group onto the aromatic ring while simultaneously generating the iodosyl moiety.

- Reagents : Iodosobenzene, tert-butylsulfonic acid, H2O2

- Mechanism : Electrophilic substitution followed by oxidation

- Advantages : One-pot synthesis, potentially milder conditions

Reaction Conditions and Optimization

Several studies have emphasized the sensitivity of the preparation to reaction conditions:

- Oxidant Ratio : Increasing the H2O2 to iodobenzene ratio enhances oxidation but may cause reaction instability or detonation risks.

- Solvent Effects : Solvent choice affects yield and product purity; acetic acid and toluene have been found effective in different protocols.

- Temperature and Time : Mild temperatures (room temperature to 42 °C) and extended reaction times (12–24 h) optimize conversion and minimize side reactions.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Oxidants | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 2-(tert-butylsulfonyl)iodobenzene | 2-(tert-butylsulfonyl)iodobenzene | H2O2, peracetic acid | RT, 12–24 h, acetic acid | 60–70 | Modified Macikenas method; sensitive to oxidant ratio |

| Directed ortho-lithiation + iodination + oxidation | tert-butylsulfonyl aryl sulfone | n-BuLi, I2, H2O2/NaOCl | –78 °C lithiation, RT oxidation | ~66 | Regioselective, multi-step |

| Direct reaction of iodosobenzene with tert-butylsulfonic acid | Iodosobenzene, tert-butylsulfonic acid | H2O2 | One-pot, mild conditions | Moderate | Simultaneous sulfonylation and oxidation |

Research Findings and Applications Related to Preparation

- The tert-butylsulfonyl group stabilizes the iodosylbenzene core, improving solubility and handling compared to unsubstituted iodosylbenzene.

- The prepared compound serves as an efficient oxidant in catalytic epoxidation and other oxidation reactions, often used with transition metal catalysts such as manganese porphyrins or cobalt sulfides.

- The preparation methods have been refined to balance yield, safety, and scalability, with ongoing research into milder and more selective oxidizing conditions.

Chemical Reactions Analysis

Oxidation Reactions

sPhIO acts as a terminal oxidant in selective oxidation reactions, enabling efficient conversion of alcohols, sulfides, and alkenes. Key applications include:

-

Epoxidation of Alkenes :

sPhIO facilitates asymmetric epoxidation of chromene derivatives with Mn(III)-porphyrin catalysts. For example, 2,2-dimethyl-2H-chromene reacts with sPhIO to form 2,2-dimethyl-3,4-epoxychroman in >60% yield (Table 1) .Substrate Catalyst Yield (%) Turnover Number (TON) Enantiomeric Excess (ee, %) 2,2-dimethyl-2H-chromene Mn(TPP)Cl 71 1,430 82 cis-Stilbene Mn(TPP)Cl 45 900 N/A -

Alcohol to Carbonyl Conversion :

Primary and secondary alcohols are oxidized to aldehydes and ketones, respectively, under mild conditions. The reaction proceeds via a radical mechanism involving hydrogen atom transfer (HAT) .

Reaction Mechanism

The reactivity of sPhIO is governed by its ability to act as an oxygen donor:

-

Radical Pathways :

Reactions with cyclohexene or THF involve HAT from C–H bonds (BDE = 81–92 kcal/mol), forming radical intermediates. Rates correlate with substrate BDE (α = 0.42 ± 0.05) . -

Electrophilic Oxygen Transfer :

In epoxidations, sPhIO delivers an oxygen atom to the Mn catalyst, forming a reactive Mn(V)-oxo species. This intermediate inserts into alkene π-bonds, yielding epoxides .

Comparative Reactivity

sPhIO outperforms simpler iodobenzene derivatives due to its enhanced stability and solubility (Table 2) :

| Compound | Solubility in CH₂Cl₂ | Oxidizing Power (vs. Mn(III)) | Thermal Stability |

|---|---|---|---|

| Iodosylbenzene (PhIO) | Low | Moderate | Poor |

| 2-Iodobenzoic Acid | Moderate | Low | Good |

| sPhIO | High | High | Excellent |

Industrial Relevance

sPhIO’s compatibility with recyclable catalysts (e.g., MOFs) and high TON (>4,000 in film-based systems) positions it as a sustainable oxidant for pharmaceutical and fine chemical synthesis . Ongoing research focuses on expanding its utility in C–H functionalization and asymmetric catalysis.

Scientific Research Applications

1-(tert-Butylsulfonyl)-2-iodosylbenzene is used in various scientific research applications, including:

Chemistry: As an oxidizing agent in organic synthesis.

Biology: In the study of enzyme mimetics and catalytic processes.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfonyl)-2-iodosylbenzene involves the transfer of oxygen atoms to substrates, facilitated by the hypervalent iodine center. This process often involves the formation of reactive intermediates that can participate in further chemical transformations . The tert-butylsulfonyl group stabilizes the compound and enhances its reactivity by providing steric and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The tert-butylsulfonyl group in 2-tBuSO₂-C₆H₄IO distinguishes it from other iodosylarenes. Below is a comparative analysis with key analogs:

Oxidative Performance

In catalytic O–O bond formation reactions, 2-tBuSO₂-C₆H₄IO outperforms simpler oxidants. For example, in manganese corrole-catalyzed systems, it facilitates dioxygen activation with high efficiency . When used in carbonate synthesis, it achieves >60% yield and a TON 40× higher than bulk catalysts, attributed to its robust electron-deficient iodine center and solubility in organic solvents .

Biological Activity

1-(tert-Butylsulfonyl)-2-iodosylbenzene (sPh-IO) is a compound that has garnered attention in the field of organic chemistry due to its unique oxidizing properties and potential applications in various biological and synthetic processes. This article explores the biological activity of sPh-IO, detailing its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical formula: . Its structure includes a sulfonyl group, which enhances its stability and reactivity in oxidation reactions.

The biological activity of sPh-IO primarily stems from its role as an oxidant. It participates in various oxidation reactions, which can lead to the formation of reactive intermediates capable of modifying biological substrates. The following mechanisms have been identified:

- Oxidation Reactions : sPh-IO acts as a terminal oxidant in catalytic systems, facilitating the oxidation of various organic compounds. For instance, it has been used alongside gold nanoparticles to mimic enzyme activity, generating products like gluconic acid and hydrogen peroxide under mild conditions .

- Radical Formation : The compound can generate free radicals, which are critical in many biological processes. Studies have shown that sPh-IO can stabilize radical intermediates during reactions involving phenolic compounds .

Biological Applications

The biological applications of sPh-IO are diverse, particularly in synthetic organic chemistry and potential therapeutic contexts:

- Catalytic Oxidation : sPh-IO has been employed in the oxidation of phenols and other substrates, demonstrating significant catalytic activity. For example, it has been shown to effectively oxidize 3,3′,5,5′-tetramethylbenzidine (TMB) into its oxidized form in enzyme-mimicking reactions .

- Antioxidant Studies : The compound's ability to generate reactive oxygen species (ROS) positions it as a candidate for studying oxidative stress-related pathways in biological systems. Its interactions with biological molecules can provide insights into cellular responses to oxidative damage .

Case Studies

Several studies have highlighted the biological relevance of sPh-IO:

- Study on Phenolic Compounds : Research demonstrated that when combined with manganese porphyrin catalysts, sPh-IO facilitated the oxidation of tert-butylphenol, leading to the formation of phenoxy radicals. This study provided insights into the mechanistic pathways involved in oxygen transfer within enzymatic systems .

- Intramolecular Hydroxylation : A study focusing on intramolecular aromatic hydroxylation revealed that sPh-IO could be utilized effectively to modify aromatic rings, showcasing its potential utility in synthetic organic chemistry .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other iodosylarenes:

Q & A

Q. What are the key considerations for the safe synthesis of 1-(tert-butylsulfonyl)-2-iodosylbenzene?

The synthesis requires strict adherence to safety protocols due to reported hazards during preparation. Key steps include:

- Using Schlenk-line techniques for moisture- and oxygen-sensitive steps to prevent decomposition .

- Employing protective equipment (gloves, goggles, fume hood) to mitigate risks associated with reactive intermediates .

- Following published procedures meticulously, including the synthesis of isotopomers (e.g., ¹⁸O-labeled variants) for mechanistic studies .

Q. How is this compound characterized spectroscopically?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): To confirm the tert-butyl sulfonyl group and aromatic substitution patterns.

- Mass Spectrometry (MS): For molecular weight verification and isotopic labeling analysis .

- Gas Chromatography (GC): To assess purity and reaction yields in halogenation studies .

Note: Specific spectral data are not provided in the evidence, but cross-validation with synthetic intermediates (e.g., tert-butyl sulfides in related compounds) is recommended .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Storage: Maintain under inert atmosphere (argon/nitrogen) at low temperatures (–20°C) to prevent oxidative degradation .

- Handling: Avoid prolonged exposure to light or humidity, as the sulfonyl and iodosyl groups are sensitive to hydrolysis and photolysis .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in oxidative halogenation reactions?

The tert-butyl sulfonyl group acts as an electron-withdrawing substituent, stabilizing the high-valent iodine center and enhancing its oxidative capacity. This electronic tuning:

- Facilitates selective halogenation of unactivated C–H bonds in non-heme iron-mediated systems .

- Enables mechanistic differentiation between radical and electrophilic pathways via isotopic labeling (e.g., ¹⁸O tracking in oxygen-transfer reactions) .

Q. What methodologies are used to resolve contradictions in experimental data involving this compound’s catalytic performance?

Contradictions may arise from variations in reaction conditions (solvent, temperature) or impurities. Resolution strategies include:

- Replication Studies: Reproducing results under strictly controlled Schlenk conditions .

- Kinetic Profiling: Comparing turnover frequencies (TOF) and activation parameters to identify rate-limiting steps .

- Cross-Validation: Using multiple analytical techniques (GC, NMR, MS) to confirm product identity and yield consistency .

Q. What advanced kinetic and mechanistic studies elucidate the role of this compound in non-heme iron-mediated reactions?

- Stoichiometric Reactivity Tests: Combining this compound with Fe(II) complexes to isolate intermediates (e.g., Fe–O–M species) .

- Isotopic Labeling: Employing ¹⁸O-labeled variants to trace oxygen transfer pathways and distinguish between radical vs. oxo-mediated mechanisms .

- Computational Modeling: Density Functional Theory (DFT) to map transition states and validate experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.